Pamidronate disodium hydrate
Description
Historical Trajectory of Bisphosphonate Research and Development
The journey of bisphosphonates from industrial chemicals to essential therapeutic agents is a prime example of successful "bench to bedside" translational research. nih.gov Initially synthesized in the 19th century, these compounds were first used commercially for their ability to prevent calcium carbonate scaling, for instance, in the irrigation systems of orange groves and as corrosion inhibitors. wikipedia.orgwikipedia.orgjci.orgoup.com Their structural similarity to inorganic pyrophosphate, a natural regulator of calcification in the body, sparked interest in their biological potential in the 1960s. nih.govunl.pt
Early research revealed that like pyrophosphate, bisphosphonates could bind to hydroxyapatite (B223615) crystals in bone and inhibit their formation and dissolution. unl.ptismni.org Unlike pyrophosphate, however, bisphosphonates possess a P-C-P backbone, which makes them resistant to enzymatic hydrolysis in the body, a key feature for a therapeutic agent. wikipedia.orgunl.pt The first full publications on the biological effects of these compounds, then called diphosphonates, appeared in 1969. nih.gov
This led to the development of the first generation of bisphosphonates, such as etidronate and clodronate, which were non-nitrogenous. wikipedia.orgnih.gov In 1968, etidronate was first used clinically to treat a patient with myositis ossificans progressiva, a disease involving soft tissue calcification. ismni.org These early compounds demonstrated the ability to inhibit bone resorption, the process by which osteoclasts break down bone tissue, opening the door for their use in treating skeletal diseases characterized by excessive bone loss. nih.govismni.org This foundational work set the stage for the synthesis of more potent derivatives and a deeper investigation into their cellular and molecular mechanisms of action. nih.govunl.pt
Significance of Pamidronate Disodium (B8443419) Hydrate (B1144303) as a Model Compound in Fundamental Skeletal Biology Research
Pamidronate has served as an invaluable model compound in skeletal biology, largely because it was the first N-BP to be studied extensively in an academic setting, particularly by investigators in Leiden. nih.govuniversiteitleiden.nl This research was instrumental in shaping the fundamental understanding of how N-BPs work. nih.gov
Early studies with pamidronate provided the first clear evidence that the mechanism of action for N-BPs was distinct from their non-nitrogenous predecessors. universiteitleiden.nl Researchers observed that pamidronate was a potent inhibitor of bone resorption at doses much lower than those affecting bone mineralization. universiteitleiden.nlmerckmillipore.com Unlike clodronate, which was shown to be cytotoxic, pamidronate was found to inhibit bone resorption without being directly toxic to the resorbing cells, suggesting a more specific cellular action. universiteitleiden.nl This was a critical observation that pushed research towards uncovering the molecular targets of N-BPs. universiteitleiden.nl
Furthermore, research using pamidronate helped to elucidate the effects of N-BPs on osteoclast morphology and function. Studies noted that pamidronate treatment did not necessarily decrease the number of osteoclasts but did alter their function and could lead to the appearance of osteoclasts with an increased number of nuclei. universiteitleiden.nl Pamidronate was also used in foundational studies on bone remodeling, demonstrating that the inhibition of bone resorption is subsequently followed by a decrease in bone formation, illustrating the concept of coupling between osteoclasts and osteoblasts. jci.org Its use in studies of pediatric bone disorders, such as osteogenesis imperfecta, has also provided significant insights into its effects on the growing skeleton, including its impact on cortical modeling and the structure of trabecular bone. jci.orgnih.gov
Table 2: Selected Research Findings from Studies Utilizing Pamidronate as a Model Compound
| Research Area | Key Finding | Significance | Reference |
| Mechanism of Action | Demonstrated a potent, non-cytotoxic inhibition of bone resorption, distinct from first-generation bisphosphonates. | Emphasized a specific cellular mechanism, leading to the later discovery of the mevalonate (B85504) pathway inhibition. | universiteitleiden.nl |
| Bone Remodeling | Showed that inhibition of resorption is followed by a coupled reduction in bone formation. | Advanced the understanding of the relationship between osteoclasts and osteoblasts. | jci.org |
| Osteoclast Biology | Found to inhibit osteoclast function and alter cell morphology without necessarily reducing cell numbers. | Provided early clues into how N-BPs disrupt the functional capacity of bone-resorbing cells. | universiteitleiden.nl |
| Growing Skeleton | Increased cortical width and trabecular number in pediatric patients with osteogenesis imperfecta. | Revealed effects on bone modeling and endochondral ossification, distinct from remodeling. | jci.org |
| Cartilage-to-Bone Turnover | Shown to reduce longitudinal bone growth by inhibiting osteoclast-mediated turnover at the growth plate. | Provided a model for understanding the effects of bisphosphonates on skeletal development. | nih.gov |
Structure
3D Structure of Parent
Propriétés
Formule moléculaire |
C3H11NNa2O7P2 |
|---|---|
Poids moléculaire |
281.05 g/mol |
InChI |
InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);; |
Clé InChI |
JFDLEPOYGUTJNG-UHFFFAOYSA-N |
SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)(O)O.[Na].[Na] |
SMILES canonique |
C(CN)C(O)(P(=O)(O)O)P(=O)(O)O.[Na].[Na] |
Synonymes |
(3-amino-1-hydroxypropylidene)-1,1-biphosphonate 1 Hydroxy 3 aminopropane 1,1 diphosphonic acid 1-hydroxy-3-aminopropane-1,1-diphosphonic acid AHPrBP amidronate Amino 1 hydroxypropane 1,1 diphosphonate amino-1-hydroxypropane-1,1-diphosphonate aminohydroxypropylidene diphosphonate aminopropanehydroxydiphosphonate Aredia pamidronate pamidronate calcium pamidronate disodium pamidronate monosodium Pamidronic Acid |
Origine du produit |
United States |
Molecular Mechanism of Action of Pamidronate Disodium Hydrate
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by Pamidronate Disodium (B8443419) Hydrate (B1144303)
The principal molecular target of pamidronate and other N-BPs is farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway. nih.govdrugbank.comuniversiteitleiden.nlnih.gov N-BPs act as analogues of isoprenoid diphosphate (B83284) lipids, allowing them to effectively inhibit FPPS. nih.govt3db.ca This inhibition is central to the drug's anti-resorptive capabilities. pharmgkb.orgresearchgate.net
Pamidronate acts as a selective and potent inhibitor of FPPS. scbt.com Kinetic studies have determined its half-maximal inhibitory concentration (IC50) against FPPS to be approximately 200 nM. sigmaaldrich.com The interaction is characterized by time-dependent inhibition, which is thought to be due to an isomerization of the enzyme-inhibitor complex, leading to a more potent inhibitory state. acs.org
Kinetic Data for Pamidronate Inhibition of FPPS
| Parameter | Value | Reference |
|---|---|---|
| IC50 | 200 nM | sigmaaldrich.com |
FPPS catalyzes the synthesis of farnesyl pyrophosphate (FPP) and its downstream metabolite geranylgeranyl diphosphate (GGPP). aacrjournals.org By inhibiting FPPS, pamidronate prevents the biosynthesis of these essential isoprenoid lipids. nih.govt3db.cadrugbank.comnih.gov This blockade disrupts the production of a variety of crucial metabolites. aacrjournals.org The depletion of FPP and GGPP is the primary consequence of FPPS inhibition and the trigger for the subsequent disruption of cellular signaling. t3db.cadrugbank.comnih.gov In preclinical studies, the effects of N-BPs on tumor cells in vitro, such as reduced proliferation and invasion, can be largely reversed by supplying the cells with FPP or GGPP, confirming that the inhibition of the mevalonate pathway is the key mechanism. aacrjournals.org
Enzymatic Specificity and Kinetic Analysis of Pamidronate Interaction with FPPS
Perturbation of Small GTPase Signaling (e.g., Ras, Rho) by Pamidronate Disodium Hydrate
The FPP and GGPP lipids synthesized via the mevalonate pathway are essential for a post-translational modification process known as prenylation. aacrjournals.orgunl.pt This process involves the covalent attachment of farnesyl or geranylgeranyl groups to small GTP-binding proteins (GTPases), including those in the Ras and Rho families. aacrjournals.orgnih.govunl.pt Prenylation is critical for the proper membrane localization and function of these signaling proteins. nih.govbioscientifica.com
By inhibiting the synthesis of FPP and GGPP, pamidronate disrupts the prenylation of these small GTPases. t3db.cadrugbank.com This failure of prenylation impairs the function of proteins like Ras and Rho, which are vital regulators of numerous cellular processes. aacrjournals.orgopenorthopaedicsjournal.com In vitro studies have shown that pamidronate treatment can decrease the expression and activity of RhoA and c-Ha-ras. researchgate.netnih.gov One study in neutrophils demonstrated that RhoA activity was depressed by nearly 50% following treatment. nih.gov The disruption of the Ras/ERK signaling pathway has also been observed. researchgate.net This interference with small GTPase signaling is a major contributor to the cellular effects of pamidronate. openorthopaedicsjournal.comresearchgate.net
Reported Effects of Pamidronate on Small GTPase Signaling in Preclinical Models
| Target | Observed Effect | Cell/Model System | Reference |
|---|---|---|---|
| RhoA | Decreased gene and protein expression | Breast cancer cells (Alpha5, Tumor2) | researchgate.net |
| c-Ha-ras | Decreased gene and protein expression | Breast cancer cells (Alpha5, Tumor2) | researchgate.net |
| Ras/ERK Pathway | Inactivation | Human cell lines | researchgate.net |
| RhoA Activity | Depressed by ~50% | Neutrophils | nih.gov |
| Rac1, RhoA, CDC42 | Significantly reduced gene expression | Breast cancer cells (MCF-7) | nih.gov |
| RAS Downstream Signaling (pAKT1/2/3, ERK-1) | Downregulated | Murine macrophage cells (RAW 264.7) | nih.gov |
Molecular Pathways Underlying Pamidronate's Anti-resorptive Efficacy
The anti-resorptive efficacy of pamidronate is the direct result of its molecular actions within osteoclasts. cancercareontario.cacancercareontario.ca The compound has a high affinity for calcium phosphate (B84403) (hydroxyapatite) crystals in bone, which means it naturally accumulates at sites of active bone remodeling where it is released during resorption and taken up by osteoclasts. pfizermedicalinformation.comnih.govaacrjournals.orgcancercareontario.ca
Inside the osteoclast, the inhibition of FPPS and subsequent disruption of small GTPase prenylation cripples essential cellular functions. drugbank.comresearchgate.net Small GTPases like Rho and Rac are critical for maintaining the osteoclast's unique cytoskeletal structure, including the formation of the ruffled border and podosomes (ring structures of F-actin), which are necessary for the cell to attach to bone and carry out resorption. drugbank.com Disruption of these structures causes the osteoclast to detach from the bone, preventing resorption. drugbank.com Ultimately, the loss of function of these critical signaling proteins induces osteoclast apoptosis (programmed cell death), reducing the number of active bone-resorbing cells. drugbank.comnih.govauajournals.org
Cellular Biology and in Vitro Interactions of Pamidronate Disodium Hydrate
Effects on Osteoclast Biology
Pamidronate disodium (B8443419) is selectively taken up by osteoclasts and interferes with their function and survival through various molecular pathways. nih.govgoogle.com It adsorbs to hydroxyapatite (B223615) crystals on bone surfaces, and from there it is internalized by osteoclasts during the process of bone resorption. nih.govrevistanefrologia.compharmacologyeducation.org
Pamidronate disodium induces osteoclast apoptosis, or programmed cell death, by inhibiting a key enzyme in the mevalonate (B85504) pathway called farnesyl pyrophosphate synthase (FPPS). nih.govpharmacologyeducation.orgpainphysicianjournal.com This inhibition prevents the synthesis of isoprenoid lipids, which are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab. nih.govsciety.orgelifesciences.org The disruption of the function of these essential regulatory proteins leads to a loss of osteoclast activity and ultimately triggers apoptosis. nih.govdrugbank.com Specifically, the lack of prenylation of proteins like Rap1 interferes with their function and can lead to the activation of caspases 3 and 9, further promoting apoptosis. drugbank.com
The inhibition of FPPS is a time-dependent process, with the potency of pamidronate increasing with preincubation time. acs.org While there are initial differences in inhibitory activity among second-generation bisphosphonates, they exhibit similar final IC50 values. nih.gov The binding of these drugs to the active site of FPPS is significantly more energetically favorable than the binding of the natural substrate, which underlies their inhibitory potency. nih.gov
In vitro studies have demonstrated that pamidronate disodium hydrate (B1144303) suppresses the development and recruitment of osteoclast progenitors. nih.gov By inhibiting the mevalonate pathway, pamidronate disrupts signaling pathways vital for osteoclast differentiation. sciety.orgnih.gov Research on RAW 264.7 cells, a macrophage cell line capable of differentiating into osteoclasts, showed that pamidronate treatment makes it difficult for these cells to differentiate into osteoclasts. nih.gov Furthermore, pamidronate has been shown to repress osteoclast maturation and function, as indicated by decreased cathepsin K expression despite an increase in the number of TRAP-stained osteoclasts in one study. nih.gov
The proper functioning of osteoclasts relies heavily on a dynamic cytoskeleton and specialized adhesion structures, such as the ruffled border and podosomes. drugbank.comnih.gov The inhibition of protein prenylation by pamidronate disrupts the function of small GTPases like Rho and Rac, which are critical regulators of the osteoclast cytoskeleton. nih.govsciety.org This disruption impairs the ability of osteoclasts to form the ruffled border, a key structure for bone resorption, and to adhere to the bone surface. nih.gov By interfering with these essential structures, pamidronate effectively detaches osteoclasts from the bone, preventing further resorption. drugbank.com
Inhibition of Osteoclast Differentiation and Maturation in vitro by Pamidronate Disodium Hydrate
Interactions with Osteoblasts and Bone Marrow Stromal Cells
While the primary target of pamidronate is the osteoclast, it also interacts with osteoblasts and their precursors, bone marrow stromal cells (BMSCs), though the effects can be complex and concentration-dependent.
The in vitro effects of pamidronate on osteoblast proliferation and differentiation appear to be dose-dependent. Some studies have shown that pamidronate can decrease osteoblast proliferation. aacrjournals.orgnih.gov For instance, high concentrations of pamidronate (≥6 × 10⁻⁵ M) have been found to significantly decrease the viability and proliferation of human alveolar osteoblasts and BMSCs. nih.gov
Conversely, other research suggests that pamidronate can enhance osteoblast differentiation. aacrjournals.org In cultures of human fetal osteoblasts, pamidronate treatment was observed to increase total cellular protein, alkaline phosphatase activity, and type I collagen secretion, all markers of a more mature osteoblast phenotype. aacrjournals.org This suggests that pamidronate may encourage osteoblasts to move from a proliferative stage to a matrix-maturing stage. aacrjournals.org However, pamidronate has also been shown to inhibit Wnt/β-catenin signaling in human bone marrow mesenchymal stem cells, a pathway crucial for osteogenic differentiation. nih.gov This inhibition could be reversed by a Wnt/β-catenin signaling activator. nih.gov
Pamidronate's effect on bone matrix synthesis and mineralization in vitro is also multifaceted. In some cell culture systems, pamidronate has been shown to increase bone formation as measured by mineralization. aacrjournals.org This effect was observed in human fetal osteoblast cultures treated with pamidronate. aacrjournals.org
However, other studies report an inhibitory effect on mineralization. nih.govjst.go.jp For example, continuous exposure to pamidronate at concentrations of ≥ 1 µM inhibited bone mineralization in rat calvarial osteoblast cultures. nih.gov Short-term exposure was also sufficient to significantly inhibit mineralization. nih.gov Similarly, high concentrations of pamidronate suppressed 1,25-dihydroxycholecalciferol-stimulated mineralization in human osteoblastic cells. jst.go.jp The adsorption of pamidronate to mineral surfaces might also play a direct role in blocking the dissolution of the mineral component of bone. pfizermedicalinformation.comfda.govmedkoo.comfda.govhres.ca
Table of Research Findings on Pamidronate's In Vitro Effects
| Cell Type | Effect | Key Findings | Concentration/Conditions | Reference |
|---|---|---|---|---|
| Osteoclasts | Induction of Apoptosis | Inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, leading to disruption of small GTP-binding protein function. | Not specified | nih.govdrugbank.com |
| RAW 264.7 cells (Osteoclast Precursors) | Inhibition of Differentiation | Pamidronate treatment made it difficult for cells to differentiate into osteoclasts. | Not specified | nih.gov |
| Human Alveolar Osteoblasts & BMSCs | Decreased Proliferation & Viability | Significantly decreased cell viability and proliferation. | ≥6 × 10⁻⁵ M | nih.gov |
| Human Fetal Osteoblasts | Enhanced Differentiation | Increased total cellular protein, alkaline phosphatase activity, and type I collagen secretion. | Not specified | aacrjournals.org |
| Rat Calvarial Osteoblasts | Inhibition of Mineralization | Continuous exposure inhibited bone mineralization. | ≥ 1 µM | nih.gov |
| Human Bone Marrow Mesenchymal Stem Cells | Inhibition of Osteogenic Differentiation | Inhibited Wnt/β-catenin signaling. | 0.5 μg/mL | nih.gov |
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Farnesyl pyrophosphate |
| Isopentenyl pyrophosphate |
| Geranylgeraniol |
| Adenosine triphosphate (ATP) |
| Clodronate |
| Etidronate |
| Zoledronate |
| Alendronate |
| Ibandronate |
| Risedronate |
| 1,25-dihydroxycholecalciferol |
Cellular Uptake and Intracellular Trafficking of this compound
Mechanisms of Cellular Internalization and Transcellular Transport
The cellular uptake of pamidronate, a nitrogen-containing bisphosphonate, is a critical step in its mechanism of action, primarily targeting bone-resorbing osteoclasts. The principal mechanism for the internalization of bisphosphonates by these cells is endocytosis. aap.org Osteoclasts are highly endocytic cells, and during the process of bone resorption, they internalize components of the bone matrix. aap.org Since pamidronate has a high affinity for and adsorbs to hydroxyapatite crystals in the bone, it is released from the mineralized matrix in the acidic microenvironment of the resorption lacuna. pfizermedicalinformation.comnih.govcancercareontario.ca Subsequently, it is taken up by the osteoclast through endocytosis. aap.org
This process leads to the accumulation of the drug within intracellular vesicles. aap.orgaacrjournals.org While endocytosis is the primary route of entry into its main target cells, the transport of bisphosphonates across cellular layers, such as the intestinal epithelium, is generally low. researchgate.netuef.fi Some evidence suggests that paracellular transport, the passage of substances between cells, may play a role in its limited intestinal absorption. researchgate.netuef.fi
In vitro studies using fluorescently labeled bisphosphonates have confirmed their internalization into intracellular vacuoles within osteoclasts. aap.org This uptake mechanism concentrates the drug within the target cell, allowing it to reach effective intracellular concentrations to inhibit key enzymes. aacrjournals.org The process is not one of simple diffusion across the cell membrane but rather an active engulfment, which explains the high concentration of the drug achieved within these specific cells.
| Mechanism | Description | Primary Cell Type | Supporting Evidence |
|---|---|---|---|
| Endocytosis | Internalization via vesicles after release from the bone matrix during resorption. aap.org This mechanism results in high intracellular concentrations within target cells. aacrjournals.org | Osteoclasts | Confirmed by studies with fluorescently labeled bisphosphonates showing accumulation in intracellular vacuoles. aap.org |
| Paracellular Transport | Passage between cells; considered a mechanism for its low intestinal absorption. researchgate.netuef.fi | Epithelial Cells | Inferred from studies on intestinal uptake of bisphosphonates. researchgate.net |
Intracellular Localization and Lysosomal Accumulation of Pamidronate
Once internalized by the osteoclast, pamidronate does not distribute freely throughout the cytoplasm. Instead, its trafficking pathway is closely linked to the endocytic route of entry. The drug is primarily found within intracellular vesicles, consistent with its uptake via endocytosis. aap.orgaacrjournals.org
Recent research has provided more specific details on the subcellular localization of bisphosphonates. Studies have demonstrated that bisphosphonates, including pamidronate, co-localize with endosomal and lysosomal organelles in various cell types, not limited to skeletal cells. nih.govresearchgate.net This accumulation within the endo-lysosomal system is a key aspect of its intracellular journey. The acidic environment of these organelles is where the drug, released from the bone matrix, becomes concentrated.
The localization within these vesicles is crucial for its pharmacological effect. While large amounts of pamidronate are found in these intracellular vesicles, it is believed that only a small fraction needs to reach the cytosol to inhibit its molecular target, farnesyl pyrophosphate (FPP) synthase. nih.govaacrjournals.org FPP synthase is an enzyme in the mevalonate pathway, and its inhibition disrupts the post-translational modification (prenylation) of small GTPase signaling proteins, which are essential for osteoclast function and survival. nih.govaacrjournals.org The disruption of these signaling functions ultimately leads to the disorganization of the osteoclast cytoskeleton and induction of apoptosis. aap.orgnih.govoup.com
| Intracellular Location | Description of Accumulation | Consequence | Reference |
|---|---|---|---|
| Endocytic Vesicles | Pamidronate is contained within vesicles formed during endocytosis. | Confines the drug and prevents widespread cytosolic distribution. | aap.orgaacrjournals.org |
| Lysosomes and Endosomes | Studies show significant co-localization of bisphosphonates with these organelles. | Concentrates the drug, allowing for subsequent action on cytosolic targets. | nih.govresearchgate.net |
| Cytosol | Although the primary accumulation is vesicular, a small amount reaches the cytosol to act on its target enzyme. | Inhibition of farnesyl pyrophosphate (FPP) synthase in the mevalonate pathway. | nih.govaacrjournals.org |
Preclinical and in Vitro/ex Vivo Research Models for Pamidronate Disodium Hydrate Studies
In Vitro Assays for Bone Resorption Inhibition
In vitro assays are fundamental in quantifying the direct inhibitory effects of pamidronate on bone resorption. These systems typically involve culturing bone-resorbing cells, osteoclasts, on a mineralized substrate and measuring their activity in the presence or absence of the compound.
Pamidronate Evaluation in Osteoclast Pit Formation Assays on Bone Substrates
The pit formation assay is a classic method to assess osteoclast function. In this model, osteoclasts are seeded onto slices of bone or synthetic calcium phosphate (B84403) materials. The ability of pamidronate to inhibit the resorptive activity of these cells is then quantified by measuring the number and area of the resorption pits, or lacunae, formed on the substrate. medicaljournalssweden.se
Studies using isolated rat osteoclasts cultured on bone slices treated with pamidronate (also referred to as APD) showed a significant reduction in the total area of resorption. medicaljournalssweden.se This was attributed to a decrease in both the number and the size of individual resorption pits. medicaljournalssweden.se While the compound did not initially interfere with the organization of the osteoclast cytoskeleton, after 24 hours, the number of resorbing osteoclasts remained low on pamidronate-treated slices compared to controls. medicaljournalssweden.se
Modern variations of this assay utilize calcium phosphate-coated plates, sometimes labeled with fluorescent molecules. fda.gov In these systems, osteoclast activity releases the fluorescent label into the culture medium, allowing for quantification of resorption via fluorescence intensity, which correlates positively with the pit area. fda.gov Research using such a system demonstrated that pamidronate inhibits the release of fluorescence from the coated plates in a dose-dependent manner, confirming its anti-resorptive effects. nps.org.au In one study with equine osteoclast-like cells, pamidronate dose-dependently inhibited the resorption of calcium phosphate films with a half-maximal inhibitory concentration (IC₅₀) of 5.8 x 10⁻⁷ M. nih.gov
| Model System | Substrate | Key Findings with Pamidronate | Reference |
| Isolated Rat Osteoclasts | Bone Slices | Decreased number and size of resorption pits. | medicaljournalssweden.se |
| Equine Osteoclast-Like Cells | Calcium Phosphate Films | Dose-dependent inhibition of resorption (IC₅₀ = 5.8 x 10⁻⁷ M). | nih.gov |
| RAW264.7 Cells (osteoclast precursors) | Fluorescein-labeled Calcium Phosphate Plates | Inhibition of fluorescence release, indicating reduced resorption. | fda.gov |
Dentin Resorption Models for Assessing Pamidronate Activity
Dentin slices serve as an alternative and reliable substrate for osteoclast resorption assays. physiology.orgresearchgate.net The fundamental principle is similar to that of bone slice assays, where the excavation of pits into the dentin surface by osteoclasts is measured.
A key study utilizing this model cultured pre-hatch chick bone cells on dentine slices. researchgate.net The addition of pamidronate to the culture medium resulted in a significant inhibition of resorption, reducing the volume, area, and depth of pits excavated by each osteoclast. researchgate.net Interestingly, the study noted that pamidronate did not selectively affect osteoclasts based on their size (nuclear number), suggesting a general metabolic inhibition. researchgate.net When dentine slices were pre-soaked in pamidronate, a large reduction in pit formation was observed, supporting the hypothesis that the compound is released during resorption and then acts as a metabolic inhibitor within the osteoclast. researchgate.net Other studies confirm that dentin discs are a standard substrate for measuring pit formation activity in co-cultures treated with pamidronate. nih.gov
Ex Vivo Bone Organ Culture Systems
Ex vivo organ cultures provide a more complex and physiologically relevant environment than simple 2D assays by maintaining the native three-dimensional architecture of the bone. researchgate.net These models allow for the study of pamidronate's effects on various integrated skeletal processes, including bone growth, development, and metabolism. researchgate.netcancercareontario.ca
Fetal Long Bone Culture Models for Pamidronate Research
The fetal long bone culture system, often using metatarsals from rat fetuses, is a well-established model for studying endochondral ossification and longitudinal bone growth. researchgate.netcancercareontario.ca In these cultures, the direct effects of pamidronate on bone development can be observed. One study cultured fetal rat metatarsal bones in the presence of varying concentrations of pamidronate. cancercareontario.ca The results from this model provided detailed insights into the dose-dependent effects of the compound on the growth of developing bones. cancercareontario.ca The use of fetal bone explants has also been instrumental in elucidating the molecular mechanism of action for nitrogen-containing bisphosphonates like pamidronate. bestendoglenview.com
Calvarial Bone Explant Studies Investigating Pamidronate Effects
Calvarial (skull) bone explants are another valuable ex vivo model, particularly for investigating bone resorption and formation. cancercareontario.ca Mouse calvaria systems are noted for providing results that correlate well between in vitro and in vivo studies of bisphosphonates.
Research using a rabbit calvarial bony defect model investigated the effects of locally applied pamidronate on bone healing. The study found that pamidronate inhibited bone regeneration in the defects. While initial bone formation at one week was similar across groups, it was significantly lower in the pamidronate-treated groups after two weeks. Furthermore, the newly formed bone in the pamidronate groups underwent avascular necrosis after two weeks, a finding that was not observed in the control groups. Other studies have noted that pamidronate treatment can induce apoptosis (programmed cell death) in osteoblasts within mouse calvarial explants.
Cell Culture Models for Investigating Pamidronate Responses
Direct cell culture models are indispensable for dissecting the specific effects of pamidronate on individual bone cell types, primarily osteoclasts and osteoblasts, as well as on other cell lines.
Pamidronate's principal pharmacological action is the inhibition of osteoclast activity. researchgate.netnih.gov Studies on equine osteoclasts generated from bone marrow showed that pamidronate dose-dependently inhibited the number of osteoclasts present in the culture after seven days, likely by inducing cell death. nih.gov
The effects of pamidronate are not limited to osteoclasts. Extensive research on cultured human fetal osteoblasts (hFOB) revealed that pamidronate decreased cell proliferation in a dose-dependent manner. Conversely, it enhanced osteoblast differentiation, leading to increased total cellular protein, alkaline phosphatase activity, and type I collagen secretion. Consistent with these findings, pamidronate treatment also increased the rate of bone formation, as measured by mineralization (calcium incorporation).
Studies on the murine macrophage cell line RAW 264.7, a common precursor for generating osteoclasts in vitro, showed that pamidronate treatment slightly increased the rate of cell proliferation. Proteomic analysis revealed significant changes in protein expression, including an increase in p53, a protein involved in apoptosis.
Pamidronate has also been studied in various cancer cell lines. In an in vitro model using transformed human breast epithelial cells (MCF-10F derivatives), pamidronate was found to decrease cell invasion and migration. It also demonstrated anti-proliferative effects on feline oral squamous cell carcinoma and fibrosarcoma cell lines, with IC₅₀ values of 4.2 µM and 15.1 µM, respectively.
| Cell Line/Type | Model Focus | Key Findings with Pamidronate | Reference |
| Human Fetal Osteoblasts (hFOB) | Osteoblast Function | Decreased proliferation; increased differentiation, protein levels, and mineralization. | |
| RAW 264.7 Murine Macrophages | Cell Proliferation & Proteomics | Slightly elevated proliferation; increased expression of p53. | |
| Feline Cancer Cell Lines (SCCF1, FC83) | Cancer Cell Proliferation | Dose-dependent decrease in proliferation (IC₅₀ = 4.2 µM and 15.1 µM). | |
| Human Mandible & Iliac Crest BMSCs | Site-Specific Osteogenic Response | Mandible cells were more susceptible, showing decreased survival and lower alkaline phosphatase production. | |
| Human Alveolar Osteoblasts | Osteoblast Apoptosis | Induced apoptosis in 15-20% of the cell population after 72 hours. |
Primary Osteoclast and Osteoblast Cultures for Pamidronate Studies
Primary cell cultures provide a crucial platform for investigating the direct effects of pamidronate on the fundamental cells of bone remodeling: osteoclasts and osteoblasts. These models allow for detailed examination of cellular mechanisms in a controlled environment, free from the systemic influences present in whole organisms.
Studies utilizing primary human osteoblasts have demonstrated that pamidronate can directly influence their function. For instance, research on cultured human fetal osteoblasts revealed that pamidronate treatment led to a dose-dependent decrease in cell proliferation. aacrjournals.org Concurrently, it enhanced osteoblast differentiation, as evidenced by increased total cellular protein, alkaline phosphatase activity, and type I collagen secretion. aacrjournals.org This suggests that pamidronate promotes the maturation of osteoblasts into a bone-forming phenotype. aacrjournals.org
Further investigations using primary human alveolar osteoblasts and bone marrow stromal cells (BMSCs) have shown that the effects of pamidronate can be concentration-dependent. nih.gov Lower concentrations have been associated with anabolic effects, while higher concentrations can lead to decreased cell viability and proliferation. nih.gov For example, a significant decrease in alveolar osteoblast viability and proliferation was observed at a concentration of 10⁻⁴ M pamidronate. nih.gov This concentration also induced apoptosis, as indicated by increased caspase-3 activity. nih.gov
In the context of osteoclasts, the primary cells responsible for bone resorption, pamidronate has been shown to directly inhibit their function. nih.gov Co-culture experiments involving human BMSCs and hematopoietic stem cells (HSCs) demonstrated that pamidronate suppresses the differentiation of HSCs into osteoclasts. nih.gov This inhibitory effect on osteoclast formation is a key aspect of its mechanism of action. nih.gov Mouse calvarial organ cultures, which preserve the interactions between different bone cell types, have also been instrumental in studying the regulation of osteoclastic bone resorption and the effects of compounds like pamidronate. springernature.com
Table 1: Effects of Pamidronate on Primary Osteoblast and Osteoclast Cultures
| Cell Type | Pamidronate Effect | Observed Outcome | Reference |
|---|---|---|---|
| Human Fetal Osteoblasts | Decreased Proliferation | Dose-dependent reduction in viable cells. aacrjournals.org | aacrjournals.org |
| Human Fetal Osteoblasts | Increased Differentiation | Increased total protein, alkaline phosphatase, and type I collagen. aacrjournals.org | aacrjournals.org |
| Human Alveolar Osteoblasts | Decreased Viability (at 10⁻⁴ M) | Significant decrease after 72 and 168 hours. nih.gov | nih.gov |
| Human Alveolar Osteoblasts | Induced Apoptosis (at 10⁻⁴ M) | Increased caspase-3 activity. nih.gov | nih.gov |
| Human BMSC-HSC Co-cultures | Suppressed Osteoclastogenesis | Reduced differentiation of HSCs into osteoclasts. nih.gov | nih.gov |
Utilization of Specific Cell Lines (e.g., RAW 264.7, MC3T3-E1) in Pamidronate Research
In addition to primary cultures, established cell lines are invaluable tools in pamidronate research, offering reproducibility and ease of manipulation for mechanistic studies.
The RAW 264.7 cell line , a murine macrophage cell line, is frequently used as a model for osteoclast precursors. atcc.org Research has shown that pamidronate can induce extensive changes in protein expression in these cells. nih.govnih.gov Studies have demonstrated that pamidronate upregulates proteins associated with cellular proliferation and apoptosis while downregulating those involved in inflammation, differentiation, and osteoclastogenesis. nih.govnih.gov For instance, pamidronate treatment of RAW 264.7 cells led to an increase in the expression of proteins in the p53/Rb/E2F and Wnt/β-catenin signaling pathways. nih.gov Interestingly, while some proliferation-activating proteins were upregulated, the actual in situ proliferation index of pamidronate-treated RAW 264.7 cells showed only a slight increase. nih.govresearchgate.net
The MC3T3-E1 cell line , derived from mouse calvaria, is a well-established osteoblast precursor model. bmrat.org Studies using this cell line have investigated the direct effects of pamidronate on osteoblast function. Research has shown that bisphosphonates, including pamidronate, can enhance the functions of osteoblasts at certain concentrations. nih.gov For example, some bisphosphonates were found to increase alkaline phosphatase activity, a marker of osteoblast differentiation, in MC3T3-E1 cells. nih.govnbrp.jp However, other studies have reported that pamidronate, unlike some other bisphosphonates, did not significantly increase alkaline phosphatase activity in this cell line. nbrp.jp Furthermore, at high concentrations, pamidronate has been shown to be toxic to osteoblastic cells, an effect that is reverted at lower doses. unlp.edu.ar
Table 2: Research Findings on Pamidronate Using Specific Cell Lines
| Cell Line | Model For | Key Findings with Pamidronate | Reference |
|---|---|---|---|
| RAW 264.7 | Osteoclast Precursors | Upregulates proteins in p53/Rb/E2F and Wnt/β-catenin pathways. nih.gov | nih.gov |
| Downregulates proteins related to inflammation and osteoclastogenesis. nih.gov | nih.gov | ||
| Slightly increases in situ proliferation index. nih.govresearchgate.net | nih.govresearchgate.net | ||
| MC3T3-E1 | Osteoblast Precursors | Effects on alkaline phosphatase activity vary across studies. nih.govnbrp.jp | nih.govnbrp.jp |
| High concentrations can be toxic, an effect reversed at lower doses. unlp.edu.ar | unlp.edu.ar |
Animal Models in Pamidronate Preclinical Mechanistic Investigations (Excluding Disease-Specific Efficacy)
Rodent Models for Basic Bone Metabolism Studies with Pamidronate
Rodent models, particularly rats and mice, are fundamental for studying the systemic effects of pamidronate on bone metabolism in a living organism. These models allow for the investigation of how pamidronate influences bone turnover, growth, and mechanical properties.
In rat models, pamidronate has been shown to significantly impact bone turnover. Studies involving ovariectomized rats, a model for postmenopausal osteoporosis, have demonstrated that pamidronate treatment can prevent the decrease in maximal load-bearing capacity of vertebral bodies. wiley.com It also positively influences trabecular microarchitecture. wiley.com Research on rats with closed fractures revealed that pretreatment with pamidronate led to a decrease in bone formation but an increase in callus bone volume at later stages of healing. researchgate.net High concentrations of pamidronate in the bone of rats have been associated with a weakening of the mechanical properties of the intact femur, including decreased ultimate load to failure and stiffness. nih.gov
Mouse models have also provided valuable insights. Studies in wild-type mice have shown that long-term cyclic pamidronate treatment can reduce longitudinal bone growth by inhibiting osteoclast-mediated cartilage-to-bone turnover at the growth plate. openorthopaedicsjournal.com This treatment was associated with a larger growth plate area. openorthopaedicsjournal.com In a mouse model of osteogenesis imperfecta, pamidronate administration during pregnancy and lactation was found to preserve maternal bone mass. oup.com
Assessment of Bone Mineral Density and Microarchitecture Changes in Preclinical Studies with Pamidronate
The assessment of bone mineral density (BMD) and bone microarchitecture are critical endpoints in preclinical studies of pamidronate, providing quantitative data on its effects on bone structure.
In a rat model of a closed fracture, pamidronate treatment resulted in significant increases in bone volume, bone mineral content, and bone mineral density in the healing callus at 6 weeks post-fracture. researchgate.net Similarly, in an ovariectomized rat model, pamidronate treatment prevented the significant decreases in bone mass and microarchitecture. wiley.com
Studies in mice have also demonstrated pamidronate's impact on bone microarchitecture. scholaris.ca In one study, high-dose pamidronate led to increased trabecular bone mass in both wild-type and transgenic mice. scholaris.ca However, the effect on cortical porosity was not significant, suggesting that the anti-resorptive effects of pamidronate may be more pronounced in trabecular bone. scholaris.ca
Table 3: Summary of Pamidronate Effects in Rodent Models
| Animal Model | Key Mechanistic Finding | Assessment Outcome | Reference |
|---|---|---|---|
| Rat (Ovariectomized) | Prevention of bone strength loss | Prevented decrease in maximal load of vertebrae. wiley.com | wiley.com |
| Rat (Fracture Model) | Altered fracture healing | Increased callus bone volume and mineral density. researchgate.net | researchgate.net |
| Rat | High concentration effects | Weakened mechanical strength of intact femora. nih.gov | nih.gov |
| Mouse (Wild-type) | Inhibition of longitudinal bone growth | Reduced bone length, increased growth plate area. openorthopaedicsjournal.com | openorthopaedicsjournal.com |
| Mouse (Transgenic) | Increased trabecular bone mass | High-dose pamidronate increased trabecular bone. scholaris.ca | scholaris.ca |
Biopharmaceutical and Pharmacokinetic Research Perspectives on Pamidronate Disodium Hydrate Preclinical/theoretical
Bone Mineral Affinity and Binding Characteristics of Pamidronate
Pamidronate disodium (B8443419), a potent member of the bisphosphonate class, exhibits a strong affinity for calcified tissues, a characteristic central to its pharmacological action. medicines.org.ukhpra.ie This high affinity is primarily due to its ability to bind strongly to hydroxyapatite (B223615) crystals, the main inorganic component of bone. medicines.org.ukhpra.iepnas.org This interaction inhibits both the formation and dissolution of these crystals in vitro. medicines.org.ukhpra.ie The binding of pamidronate to bone mineral is considered a key mechanism in its inhibition of osteoclastic bone resorption in vivo. medicines.org.ukhpra.ie
The interaction of pamidronate with hydroxyapatite is a critical determinant of its biological activity. In vitro studies have consistently demonstrated the high binding affinity of pamidronate for hydroxyapatite. pnas.orgresearchgate.net This strong binding is a hallmark of bisphosphonates and is crucial for their targeted action on bone. pfizermedicalinformation.comfda.gov
One study systematically ranked the binding affinity of several clinically relevant bisphosphonates to hydroxyapatite and found that pamidronate exhibited the highest affinity among the tested compounds, which also included alendronate, zoledronate, risedronate, and ibandronate. researchgate.net The differences in binding affinities among these bisphosphonates spanned a factor of 2.1 between pamidronate and ibandronate. researchgate.net Another study also reported that pamidronate has the strongest binding affinity to hydroxyapatite compared to other bisphosphonates like alendronate. researchgate.net
The binding kinetics can be influenced by various factors. For instance, when pamidronate is functionalized onto nanoparticles, the binding to hydroxyapatite can be evaluated over time. In one experiment, the concentration of pamidronate-conjugated nanoparticles in a solution containing hydroxyapatite was measured at different time points to assess the binding kinetics. pnas.org
The reactive amino group (NH3+) of pamidronate has been suggested to play a role in its interaction with the hydroxyapatite surface, potentially acting as a steric factor that facilitates anchoring. nih.gov
Interactive Data Table: Comparative Binding Affinity of Bisphosphonates to Hydroxyapatite
| Bisphosphonate | Relative Binding Affinity Rank |
| Pamidronate | 1 (Highest) |
| Alendronate | 2 |
| Zoledronate | 3 |
| Risedronate | 4 |
| Ibandronate | 5 (Lowest) |
This table is based on findings from a study that ranked the binding affinity of clinically relevant bisphosphonates to hydroxyapatite. researchgate.net
The adsorption of pamidronate to the bone matrix is a direct consequence of its high affinity for hydroxyapatite. nih.gov Once administered, pamidronate adsorbs onto calcium phosphate (B84403) crystals within the bone. pfizermedicalinformation.comfda.govfda.gov This process may directly block the dissolution of this mineral component of bone. pfizermedicalinformation.comfda.govfda.gov
The release of pamidronate from the bone matrix is a slow process. Bisphosphonates are incorporated into the bone matrix and are gradually released over weeks to years. The amount of bisphosphonate incorporated, and therefore available for release, is directly related to the total dose and duration of use. The actual rate of release, however, is largely dependent on the rate of bone turnover, which can vary significantly. nih.gov
In vitro release studies have provided insights into these dynamics. For example, one study examining the release of pamidronate from a scaffold showed a two-stage release pattern: an initial phase controlled by water penetration, followed by a slower, degradation-controlled release over a period of up to 28 days. researchgate.net Another study noted that the release kinetics of different bisphosphonates from hydroxyapatite varied, with pamidronate being released more slowly than zoledronate and ibandronate, a finding attributed to their differing affinities for hydroxyapatite. mdpi.com
Efforts have been made to investigate the possibility of actively removing pamidronate from bone. In one preclinical study, the use of chelating agents was explored to dislodge pamidronate from the bone matrix. nih.gov This research highlights the durable nature of pamidronate's binding to bone.
Interaction Kinetics with Hydroxyapatite Crystals in vitro
Distribution and Retention of Pamidronate in Skeletal Tissues (Preclinical Animal Studies)
Preclinical animal studies have been instrumental in elucidating the distribution and retention of pamidronate within skeletal tissues. Following intravenous administration in rats, a significant portion of radiolabeled pamidronate, approximately 50% to 60%, is rapidly taken up by the bone. The compound is then slowly eliminated from the body via the kidneys.
In one study involving rats, about 30% of an injected dose of radiolabeled pamidronate was initially found in the liver before being redistributed to the bone or eliminated by the kidneys over 24 to 48 hours. Animal studies have consistently shown that pamidronate inhibits bone resorption at therapeutic doses without impairing bone formation and mineralization. hres.cahres.ca The primary mechanism appears to be the local, direct antiresorptive effect of the bone-bound bisphosphonate. hres.cahres.ca
The retention of pamidronate in the skeleton is long-term. Studies have shown that a similar percentage of the dose is retained in the body after each administration, indicating that the accumulation in bone is not limited by capacity but is dependent on the total cumulative dose. hpra.iemedsafe.govt.nz This progressive accumulation in the skeleton has been observed in long-term studies. universiteitleiden.nl
Animal models have also demonstrated that pamidronate can cross the placenta and accumulate in fetal bone, similar to its uptake in adult animals. medsafe.govt.nz When administered throughout gestation in animal studies, pamidronate has been shown to cause defects in bone mineralization, particularly in long bones. hpra.ie
Data Table: Skeletal Retention of Pamidronate in Preclinical and Clinical Studies
| Study Population | Pamidronate Dose | Duration of Study | Skeletal Retention |
| Rats | Radiolabeled pamidronate | - | Approximately 50-60% of the dose rapidly adsorbed by bone. |
| Patients with bone metastases | 90 mg every 3-4 weeks | Up to 1.5 years | About 50% of the administered dose. universiteitleiden.nl |
| Cancer patients | 30, 60, or 90 mg IV | 120 hours | 54 ± 16% of the dose. pfizermedicalinformation.comfda.govfda.gov |
Theoretical and Computational Models of Pamidronate Pharmacokinetics
Theoretical and computational models have been developed to better understand and predict the complex pharmacokinetic behavior of pamidronate. These models are essential for designing more effective therapeutic strategies. researchgate.netnih.gov
A key feature of these models is the incorporation of the specific pharmacology of bisphosphonates, particularly their strong affinity for and retention in bone. researchgate.netnih.gov A physiology-based three-compartment model has been successfully used to describe the pharmacokinetics of pamidronate. researchgate.netnih.gov This model typically includes:
A central compartment representing the serum.
A second compartment representing the bone surface, where pamidronate initially binds.
A third compartment representing deep bone, where pamidronate is buried and retained long-term. researchgate.netnih.gov
These models have been calibrated and validated using clinical data, such as the skeletal retention of pamidronate in patients with bone metastases. researchgate.net For instance, data on the skeletal retention of pamidronate at various time points after administration has been used to refine these pharmacokinetic models. researchgate.net
Furthermore, integrated computational models have been developed that combine the simulated transient concentrations of pamidronate with its actions on the bone microenvironment. researchgate.net These models can be used to evaluate the effects of different treatment regimens on bone volume and turnover. researchgate.net
Molecular modeling techniques have also been employed to predict the interaction of pamidronate and other bisphosphonates with hydroxyapatite. nih.gov These studies have shown a good correlation between theoretical interaction studies and experimental data from hydroxyapatite binding and biodistribution studies. nih.gov Such computational chemistry approaches are valuable for understanding the structure-activity relationships of bisphosphonates and for designing new compounds with enhanced pharmacological properties. nih.gov The Hartree-Fock method, for example, has been used to calculate the electron interactions between hydroxyapatite ions and pamidronate, providing insights into the binding mechanism at a molecular level. nih.gov
Structure Activity Relationship Sar Studies of Pamidronate Disodium Hydrate
Conformational Analysis and Role of the Diphosphonate Moiety in Bone Targeting
The defining characteristic of bisphosphonates, including pamidronate, is the P-C-P backbone, which is an analogue of the P-O-P structure of pyrophosphate. acs.orgnih.gov This structural feature is paramount for the drug's high affinity for bone mineral. wikipedia.orgresearchgate.net The diphosphonate group acts as a "bone hook," chelating with calcium ions in the hydroxyapatite (B223615) crystals of the bone matrix. wikipedia.orgnih.gov This strong binding affinity ensures the preferential accumulation and retention of pamidronate in skeletal tissues, particularly at sites of active bone remodeling. nih.gov
The spatial arrangement of the phosphonate (B1237965) groups is critical for this interaction. Molecular mechanics calculations have been employed to understand the conformational possibilities of pamidronate when it complexes with calcium. jst.go.jpnii.ac.jp These studies have revealed that the most stable and likely conformation involves a calcium atom bridging two oxygen atoms from different P-O bonds. jst.go.jpnii.ac.jp This arrangement is energetically more favorable than configurations where calcium binds to two oxygen atoms on the same phosphonate group. jst.go.jpnii.ac.jp This specific three-dimensional structure facilitates the strong adsorption of pamidronate onto the bone surface. nih.gov
Furthermore, the hydroxyl group at the R1 position of the geminal carbon atom, a feature common to many potent bisphosphonates, enhances this binding affinity. This hydroxyl group can participate in the chelation of calcium ions, effectively making the bisphosphonate a tridentate ligand and thereby increasing its affinity for hydroxyapatite. uc.ptiapchem.org
Impact of the Nitrogen-Containing Side Chain on FPPS Inhibition Potency
While the diphosphonate moiety anchors the drug to the bone, the R2 side chain dictates its pharmacological potency. Pamidronate is classified as a nitrogen-containing bisphosphonate (N-BP), and the presence of a nitrogen atom in its side chain is crucial for its mechanism of action. acs.org N-BPs exert their effects by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. nih.govresearchgate.net This pathway is vital for the post-translational modification (prenylation) of small GTPase signaling proteins, which are essential for osteoclast function and survival. acs.orgresearchgate.net
The nitrogen atom in the pamidronate side chain plays a direct role in the inhibition of FPPS. acs.org Structural studies of N-BP-FPPS complexes have shown that the protonated nitrogen atom of the side chain forms critical hydrogen bonds within the enzyme's active site. acs.orgnih.gov Specifically, it interacts with the hydroxyl group of threonine 201 and the carbonyl oxygen of lysine (B10760008) 200. acs.orgnih.gov In the case of pamidronate, the hydroxyl group of tyrosine 204 is also positioned to form a hydrogen bond with the amino group of the side chain, contributing to its inhibitory effect. nih.gov
The length and structure of the side chain influence the potency of FPPS inhibition. For instance, alendronate, which has an additional methylene (B1212753) group in its N-alkyl chain compared to pamidronate, is approximately 10 times more potent. acs.orgnih.gov This suggests that the precise positioning of the nitrogen atom within the active site is a key determinant of inhibitory activity. acs.orgacs.org
Table 1: Inhibition of Human Farnesyl Pyrophosphate Synthase (FPPS) by Clinically Relevant N-BPs
| Bisphosphonate | Initial IC50 (nM) | Preincubated IC50 (nM) |
| Pamidronate | 1900 | 353 |
| Alendronate | 2250 | 260 |
| Ibandronate | 1000 | 25 |
| Risedronate | 450 | 5.7 |
| Zoledronate | 360 | 4.1 |
| Data sourced from a study on the time-dependent inhibition of human FPPS. acs.org The preincubated IC50 values reflect the potency after the drug has had time to induce a conformational change in the enzyme. |
Comparative SAR Analysis of Pamidronate with Other Bisphosphonates
Pamidronate served as a foundational molecule for the development of more potent bisphosphonates. acs.orgnih.gov Comparative SAR studies highlight the structural modifications that lead to enhanced antiresorptive activity.
A key trend observed is that increasing the complexity and basicity of the nitrogen-containing side chain generally leads to greater potency. As mentioned, extending the alkyl chain from pamidronate to alendronate results in a significant increase in potency. acs.orgnih.gov Ibandronate, which features a longer pentyl substituent on the nitrogen, is an even more potent inhibitor than pamidronate. nih.govacs.org
The introduction of a heterocyclic ring containing nitrogen in the side chain, as seen in risedronate and zoledronate, marks a substantial leap in potency. nih.govacs.org Zoledronate, with its imidazole (B134444) ring, is the most potent bisphosphonate identified, exhibiting an ED50 that is significantly lower than that of pamidronate in vivo. acs.orgnih.gov The nitrogen atoms within these heterocyclic rings are optimally positioned to interact with key residues in the FPPS active site, leading to very tight binding and potent inhibition. acs.orgnih.gov
The position of the nitrogen within the side chain is also critical. Studies have shown that even minor changes to the position of the nitrogen relative to the phosphonate groups can result in a significant reduction in the ability to inhibit FPPS. acs.org For example, altering the nitrogen's position in the ring of a risedronate analogue can lead to weaker inhibition. acs.org
Advanced Analytical and Methodological Research on Pamidronate Disodium Hydrate
Spectroscopic Techniques for Investigating Pamidronate Interactions
Spectroscopic methods are pivotal in elucidating the structural characteristics and interaction mechanisms of pamidronate disodium (B8443419) hydrate (B1144303) with various molecules and biological targets. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman Spectroscopy provide detailed insights into the molecular structure, bonding, and conformational changes of pamidronate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for characterizing the structure of pamidronate and its hydrated forms. sigmaaldrich.com While specific research on pamidronate disodium hydrate using advanced NMR techniques is not extensively detailed in the provided results, general principles suggest that ¹H, ¹³C, and ³¹P NMR would be instrumental. For instance, ³¹P NMR can provide information about the chemical environment of the phosphorus atoms within the phosphonate (B1237965) groups. rsc.org The chemical shifts and coupling constants would be sensitive to the degree of hydration and interactions with sodium ions.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy: Both FTIR and Raman spectroscopy are valuable for identifying the functional groups and vibrational modes within this compound. rsc.orgjst.go.jpravimiamet.ee These techniques can detect changes in the molecular vibrations upon hydration or complexation. For example, the P-O and O-H stretching and bending modes would be prominent features in the spectra, and their positions and intensities can shift depending on the crystalline form and the extent of hydrogen bonding. google.com Raman spectroscopy, in particular, can offer complementary information to FTIR, especially for symmetric vibrations and for studying aqueous solutions. rsc.org
Table 7.1.1: Spectroscopic Data for Pamidronate and Related Compounds
| Technique | Compound | Key Observations | Reference |
| Raman Spectroscopy | Pamidronate Disodium Salt Hydrate | A sharp peak corresponding to the symmetric stretching of the PO₄ group was observed, slightly shifted compared to hydroxyapatite (B223615). | rsc.org |
| FTIR Spectroscopy | Disodium Pamidronate Hydrate | Analysis of the IR spectrum is used to identify different solid forms of the compound. | google.com |
| NMR Spectroscopy | Pamidronate Disodium Salt Hydrate | Assay of ≥95% purity determined by NMR. | sigmaaldrich.com |
Crystallographic and X-ray Diffraction Analysis of Pamidronate and its Complexes
Crystallographic and X-ray diffraction techniques are indispensable for determining the precise three-dimensional atomic arrangement of this compound and its complexes, providing fundamental insights into its solid-state properties and interactions.
Single-Crystal X-ray Diffraction: This technique has been employed to determine the crystal structure of disodium pamidronate pentahydrate. jst.go.jpresearchgate.netnih.gov The analysis reveals that in the solid state, pamidronate exists as a zwitterion. researchgate.netnih.gov The sodium ions are octahedrally coordinated by oxygen atoms from both the pamidronate zwitterion and water molecules. researchgate.netnih.gov The packing in the crystal is dictated by both this coordination to sodium and extensive hydrogen bonding, forming columns parallel to the crystallographic a-axis. researchgate.netnih.gov Studies have also refined previously reported crystal structures to improve the accuracy of atomic coordinates. jst.go.jpresearchgate.net
X-ray Powder Diffraction (XRPD): XRPD is a crucial method for characterizing the different crystalline forms (polymorphs) and hydrates of pamidronate disodium. jst.go.jpgoogle.com It has been used to identify various solid forms of disodium pamidronate that can be produced under different neutralization and work-up conditions. google.com For instance, a mixture of trihydrate and tetrahydrate crystalline forms has been identified. google.com XRPD patterns are measured to confirm the phase of the crystalline powders. jst.go.jp
Complexes with Biological Targets: X-ray crystallography has also been instrumental in understanding how pamidronate interacts with its biological targets. The crystal structure of human farnesyl pyrophosphate synthase (FPPS) in complex with pamidronate has been solved. nih.gov This has provided a detailed view of the binding interactions and the conformational state of the enzyme when inhibited by the drug. nih.gov Such structural data are vital for the structure-guided design of new, more potent bisphosphonate drugs. nih.gov
Table 7.2.1: Crystallographic Data for Pamidronate Disodium Pentahydrate
| Parameter | Value | Reference |
| Chemical Formula | 2Na⁺·C₃H₉NO₇P₂²⁻·5H₂O | researchgate.netnih.gov |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| a (Å) | 5.973(1) | researchgate.net |
| b (Å) | 9.193(1) | researchgate.net |
| c (Å) | 14.830(2) | researchgate.net |
| α (°) | 98.22(1) | researchgate.net |
| β (°) | 98.97(1) | researchgate.net |
| γ (°) | 93.74(1) | researchgate.net |
| Volume (ų) | 792.9(2) | researchgate.net |
| Z | 2 | researchgate.net |
High-Resolution Chromatographic and Mass Spectrometric Methods for Pamidronate Quantification in Research Matrices
The quantification of pamidronate in various research matrices is challenging due to its high polarity and lack of a strong chromophore. journaljpri.comrasayanjournal.co.in Consequently, specialized high-resolution chromatographic and mass spectrometric methods have been developed.
High-Performance Liquid Chromatography (HPLC): Several HPLC methods have been developed for pamidronate analysis. A common strategy involves derivatization to introduce a chromophore or fluorophore, enabling sensitive detection. journaljpri.comresearchgate.netnih.govnih.gov For example, derivatization with 4-Chloro-7-nitro-2,1,3-benzoxazole (NBD-Cl) or phenylisothiocyanate allows for UV or fluorescence detection. journaljpri.comresearchgate.netnih.gov An ion-pair liquid chromatography method has been developed where pamidronate is derivatized with phenylisothiocyanate, cleaned up by double ion-pair extraction, and then analyzed. nih.gov Another approach uses pre-column derivatization with fluorescamine (B152294) followed by fluorescence detection. nih.gov There are also methods that avoid derivatization by using detectors like conductivity, Evaporative Light Scattering (ELS), or Refractive Index (RI). rasayanjournal.co.inresearchgate.net
Gas Chromatography (GC): GC methods for pamidronate also require derivatization to increase its volatility and thermal stability. bohrium.com For instance, pamidronate can be converted into its N-isobutoxycarbonyl methyl ester derivative and measured by GC with flame photometric detection (FPD). researchgate.net
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), offers high selectivity and sensitivity for pamidronate quantification. bohrium.comlcms.czresearchgate.net To overcome the challenges of its high polarity, derivatization is often employed to make the molecule more amenable to reverse-phase chromatography and effective ionization. researchgate.net Ion chromatography coupled with mass spectrometry (IC-MS) has been shown to be a powerful technique for the analysis of N-containing bisphosphonates like pamidronate without the need for derivatization. lcms.cz
Table 7.3.1: Chromatographic Methods for Pamidronate Quantification
| Method | Matrix | Derivatization Agent | Detection | Limit of Quantification (LOQ) | Reference |
| HPLC | Bulk and Dosage Forms | 4-Chloro-7-nitro-2,1,3-benzoxazole (NBD-Cl) | UV | 900 ng/mL | journaljpri.com |
| Ion-Pair LC | Water | Phenylisothiocyanate | UV | 0.1 µg/mL | nih.gov |
| HPLC | Human Urine | 1-Naphthylisothiocyanate | Fluorescence | 3 ng/mL | researchgate.net |
| GC | Human Plasma and Urine | N-isobutoxycarbonyl methyl ester | FPD | - | researchgate.net |
| HPLC | Pamidronate Sodium | None | Conductivity | 0.05% (phosphoric acid impurity), 0.04% (phosphorus acid impurity) | rasayanjournal.co.inresearchgate.net |
| IC-MS | - | None | MS | ~10 µg/L | lcms.cz |
| HPLC | Whole Blood | Fluorescamine | Fluorescence | 0.5 µg/mL | nih.gov |
| HPLC | Urine | Fluorescamine | Fluorescence | 0.1 µg/mL | nih.gov |
Development and Validation of Novel In Vitro Assay Systems for Bisphosphonate Activity and Efficacy Research
The development and validation of in vitro assay systems are crucial for screening new bisphosphonate compounds and for investigating their mechanisms of action. nih.govbibliotekanauki.plresearchgate.net These assays typically focus on the effects of bisphosphonates on bone cells, particularly osteoclasts and osteoblasts, as well as on cancer cells in the context of bone metastasis. nih.govresearchgate.netnih.gov
Osteoclast-Based Assays: Since the primary therapeutic action of bisphosphonates is the inhibition of osteoclast-mediated bone resorption, many in vitro assays utilize osteoclast cell cultures. nih.govoatext.com These assays can measure various parameters, including:
Cell Viability and Proliferation: Assays to determine the cytotoxic effects of bisphosphonates and their half-maximal inhibitory concentrations (IC50) are fundamental. bibliotekanauki.ploatext.com
Osteoclast Formation and Differentiation: Co-culture systems of osteoclast precursors with supporting cells are used to assess the inhibition of osteoclastogenesis. bibliotekanauki.pl
Bone Resorption Activity: This can be measured by culturing osteoclasts on bone slices or other mineralized substrates and quantifying the resorbed area.
Osteoblast-Based Assays: While osteoclasts are the primary target, the effects of bisphosphonates on osteoblasts are also of significant research interest. nih.govtandfonline.com In vitro studies have investigated the impact of bisphosphonates on osteoblast proliferation, differentiation, and mineralization. nih.govtandfonline.com It's important in these studies to use therapeutically relevant concentrations, as high concentrations can have adverse effects. tandfonline.com
Enzyme Inhibition Assays: For nitrogen-containing bisphosphonates like pamidronate, a key molecular target is farnesyl pyrophosphate synthase (FPPS). In vitro assays measuring the inhibition of FPPS activity are therefore highly relevant for assessing the potency of these compounds. acs.org
Assays for Anti-Tumor and Anti-Angiogenic Effects: There is growing evidence that bisphosphonates may have direct anti-tumor and anti-angiogenic effects. nih.govresearchgate.net In vitro assays using cancer cell lines and endothelial cells are employed to investigate the inhibition of tumor cell growth, invasion, and angiogenesis. nih.govresearchgate.net
Table 7.4.1: Examples of In Vitro Assays for Bisphosphonate Research
| Assay Type | Cell Line/System | Measured Parameter | Purpose | Reference |
| Cytotoxicity Assay | Osteoclast-like cells | Cell viability (LC50) | To determine the concentration at which the compound is toxic to osteoclasts. | oatext.com |
| Proliferation Assay | Primary human osteoblasts | Cell proliferation | To assess the effect on osteoblast growth at different concentrations. | tandfonline.com |
| Enzyme Inhibition Assay | Farnesyl Pyrophosphate Synthase (FPPS) | IC50 for enzyme inhibition | To determine the potency of the compound against its molecular target. | acs.org |
| Anti-Tumor Assay | Cancer cell lines | Inhibition of growth, attachment, and invasion; induction of apoptosis | To investigate the direct anti-cancer effects of bisphosphonates. | researchgate.net |
| Anti-Angiogenesis Assay | Endothelial cells | Inhibition of endothelial cell function | To explore the potential of bisphosphonates to inhibit the formation of new blood vessels. | nih.gov |
Comparative Academic Studies of Pamidronate Disodium Hydrate with Other Bisphosphonates Preclinical/molecular Focus
Comparative FPPS Inhibition Potency and Selectivity Profiles
Nitrogen-containing bisphosphonates (N-BPs) exert their effects by targeting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. nih.govtandfonline.com Inhibition of FPPS disrupts the synthesis of isoprenoid lipids, which are crucial for the post-translational modification (prenylation) of small GTP-binding proteins essential for osteoclast function and survival. nih.govtandfonline.com This ultimately leads to osteoclast apoptosis. nih.govtandfonline.com
The potency of N-BPs in inhibiting FPPS varies significantly among different compounds. Studies have established a rank order of inhibitory effect, with zoledronate being the most potent, followed by risedronate, ibandronate, alendronate, and then pamidronate. europa.eu Etidronate and clodronate are considered extremely weak inhibitors of FPPS. europa.eu This hierarchy in potency is a primary determinant of the antiresorptive capacity of these drugs. nih.gov For instance, pamidronate is approximately 100 times more potent than etidronate, while alendronate is about 1000 times more potent. auburn.edu Zoledronate's potency is estimated to be 20,000 times that of etidronate. revistanefrologia.com
The structural differences in the R2 side chain of the bisphosphonate molecule are responsible for these variations in potency. acs.orgnps.org.au The presence of a nitrogen atom within this side chain dramatically increases the antiresorptive potency by a factor of 10 to 10,000 compared to non-nitrogen-containing bisphosphonates. nih.gov Heterocyclic nitrogen-containing bisphosphonates, such as risedronate and zoledronate, form a more stable complex with the FPPS enzyme, further enhancing their inhibitory potency. europa.eu
Time-dependent inhibition studies reveal further nuances. Most N-BPs exhibit increased potency after a period of preincubation with FPPS, a characteristic of "slow, tight-binding" inhibitors. acs.org This is thought to be due to an isomerization of the enzyme-inhibitor complex. acs.org While zoledronate is the most potent in these assays, pamidronate, along with alendronate and neridronate, is among the least potent of the clinically relevant N-BPs, with similar IC50 values after preincubation. acs.org
Table 1: Comparative FPPS Inhibition by Bisphosphonates
| Compound | Initial IC50 (nM) | Final IC50 (nM) |
|---|---|---|
| Pamidronate | 1932 ± 152.6 | 353.2 ± 32.1 |
| Alendronate | 2249 ± 180 | 260.0 ± 19.6 |
| Ibandronate | 1052 ± 55.1 | 25.4 ± 1.57 |
| Risedronate | 452.9 ± 16.6 | 5.7 ± 0.54 |
| Zoledronate | 475.3 ± 18.3 | 4.1 ± 0.22 |
Data sourced from a study on time-dependent inhibition of human farnesyl pyrophosphate synthase. acs.orgacs.org
Differential Effects on Osteoclast Apoptosis and Function in vitro
The inhibition of FPPS by N-BPs directly impacts osteoclast survival by inducing apoptosis (programmed cell death). In vitro studies have demonstrated that bisphosphonates can significantly increase the proportion of apoptotic osteoclasts. nih.gov One study found that risedronate, pamidronate, and clodronate led to a 4- to 24-fold increase in osteoclast apoptosis. nih.gov Risedronate, being the most potent inhibitor of bone resorption in vivo, was also the most potent inducer of osteoclast apoptosis in vitro. nih.gov
The mechanism of apoptosis induction involves the disruption of the mevalonate pathway, which leads to the accumulation of isopentenyl diphosphate (B83284) (IPP). europa.eu IPP can be incorporated into a cytotoxic analogue of ATP, which in turn can trigger apoptosis. europa.eu Furthermore, the inhibition of protein prenylation disrupts the function of key regulatory proteins, leading to the disorganization of the osteoclast cytoskeleton, loss of the ruffled border, and ultimately, cell death. pocketdentistry.comaap.org
Nitrogen-containing bisphosphonates like pamidronate are known to induce apoptosis in hematopoietic tumor cells by inhibiting farnesyl diphosphate synthase and activating caspases 3 and 9. drugbank.com In vitro studies using hydroxyapatite (B223615) (HAp) granules loaded with pamidronate have shown a significant decrease in osteoclast survival rates. The rate of osteoclast survival was inversely proportional to the concentration of released pamidronate, which could be controlled by the sintering temperature of the HAp carrier. For example, HAp sintered at a lower temperature released more pamidronate and resulted in a lower osteoclast survival rate (36.1 ±18.2%) compared to HAp sintered at a higher temperature (96.2 ±9.9%).
Beyond inducing apoptosis, bisphosphonates also directly inhibit the function of mature osteoclasts. bccancer.bc.ca They can blunt the differentiation and recruitment of osteoclast precursors, inhibit osteoclast adhesion to the bone matrix, and disrupt the cell's morphology and integrin signaling. tandfonline.com
Variations in Bone Binding Affinity and Retention Mechanisms Across Bisphosphonate Classes
A critical property of all bisphosphonates is their high affinity for bone mineral, specifically hydroxyapatite crystals. nih.govosteoporosis.foundation This affinity is conferred by the P-C-P (phosphorus-carbon-phosphorus) backbone of the molecule and is enhanced by a hydroxyl group at the R1 position. nps.org.auorthobullets.com This strong binding allows for the preferential accumulation of the drug at sites of active bone remodeling. nih.govpocketdentistry.com
While essential for their action, bone binding affinity does not solely determine the antiresorptive potency of a bisphosphonate. auburn.edu For example, pamidronate and alendronate have similar bone binding affinities, yet alendronate is significantly more potent in inhibiting bone resorption. auburn.edunih.gov Competition binding assays have shown that most clinically tested bisphosphonates, including pamidronate (Ki: 83 microM), alendronate (Ki: 61 microM), risedronate (Ki: 85 microM), and zoledronate (Ki: 81 microM), exhibit comparable affinities for human bone. nih.gov In contrast, clodronate shows significantly weaker affinity. nih.gov
The differences in bone binding can influence the drug's distribution within the bone, its biological potency, and its duration of action. researchgate.net Bisphosphonates with lower affinity may require higher doses to achieve the same therapeutic effect, especially in in vitro assays where the bone surface is washed after drug application. nih.gov The skeletal retention of bisphosphonates is long, potentially exceeding ten years, due to their strong binding to bone mineral. osteoporosis.foundation
Table 2: Comparative Bone Binding Affinities of Bisphosphonates
| Compound | Inhibition Constant (Ki) for Human Bone (µM) |
|---|---|
| Pamidronate | 83 |
| Alendronate | 61 |
| Clodronate | 806 |
| Etidronate | 91 |
| Ibandronate | 116 |
| Risedronate | 85 |
| Tiludronate | 173 |
| Zoledronate | 81 |
Data from competition binding assays with human bone. nih.gov
Emerging Research Frontiers and Unexplored Academic Questions for Pamidronate Disodium Hydrate
Investigation of Non-Skeletal Cellular and Molecular Targets (Purely Academic, e.g., effects on isolated enzymes/pathways unrelated to bone)
Although the primary mechanism of action of nitrogen-containing bisphosphonates like pamidronate is the inhibition of farnesyl pyrophosphate synthase (FDPS) within the mevalonate (B85504) pathway in osteoclasts, research is expanding to understand its effects on other cell types and molecular pathways. pharmgkb.orgnih.gov This inhibition prevents the production of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTPase signaling proteins, which is crucial for osteoclast function. nih.gov
Emerging research is delving into how pamidronate affects various non-skeletal cells and pathways, offering insights into fundamental cellular processes:
Immune Cell Modulation: Pamidronate has been shown to stimulate γδ T cells, a subset of T cells with innate antitumor activity. ashpublications.orgnih.govashpublications.org This stimulation is dose-dependent and leads to the activation and proliferation of Vγ9Vδ2 T cells. ashpublications.orgfrontiersin.org This effect is thought to be due to the intracellular accumulation of isopentenyl pyrophosphate (IPP), which is recognized by the Vγ9Vδ2 T-cell receptor. ashpublications.orgijbs.com This has led to pilot studies exploring its use in immunotherapy for certain cancers. ashpublications.org Pamidronate has also been shown to partially inhibit lymphocyte proliferation and monocyte/lymphocyte interactions. nih.gov
Direct Effects on Osteoblasts and Other Cell Types: Beyond its well-known effects on osteoclasts, pamidronate can directly influence osteoblasts, the cells responsible for bone formation. aacrjournals.orgnih.gov Studies have shown that pamidronate can increase total cellular protein, alkaline phosphatase activity, and type I collagen secretion in human fetal osteoblasts, suggesting it promotes their differentiation into mature bone-forming cells. aacrjournals.org However, at high concentrations, pamidronate has been shown to inhibit cell viability and proliferation in human alveolar osteoblasts. nih.gov The compound has also been investigated for its effects on intervertebral disc cells, where it was found to down-regulate the expression of certain matrix metalloproteinases (MMPs) induced by tumor necrosis factor-alpha (TNF-α). koreamed.org
Inhibition of Other Enzymes: While FDPS is the primary target, some research suggests that pamidronate and other bisphosphonates may inhibit other enzymes. For instance, pamidronate can inhibit sterol biosynthesis, and while it is a less potent inhibitor of squalene (B77637) synthase compared to other bisphosphonates, it suggests potential effects on upstream enzymes in the mevalonate pathway. uni.luresearchgate.net Additionally, in silico studies have explored the potential for bisphosphonates, including pamidronate, to inhibit other enzymes like phosphoglycerate kinase and Trypanosoma cruzi enolase, although with varying predicted efficacy. acs.orgbiorxiv.org
Wnt/β-catenin Signaling: Recent findings indicate that pamidronate disodium (B8443419) pentahydrate can inhibit the Wnt/β-catenin signaling pathway, which is crucial for various developmental and cellular processes. medchemexpress.com
Development of Advanced In Silico Models for Predicting Pamidronate Interactions and Behavior
Computational modeling is becoming an invaluable tool for understanding the complex interactions of drugs like pamidronate at a molecular and systemic level. nih.govplos.orgnih.gov These in silico models offer a platform to simulate and predict the behavior of pamidronate, guiding further experimental research.
Molecular Docking and Binding Affinity: In silico studies have been used to investigate the binding of pamidronate to its primary target, farnesyl pyrophosphate synthase (FPPS). nih.govscbt.com These models help to elucidate the specific interactions, such as hydrogen bonding and electrostatic interactions, that are crucial for its inhibitory potency. nih.gov Such models can also be used to explore potential interactions with other proteins, as seen in studies investigating the binding of bisphosphonates to amyloid-beta peptides, relevant to Alzheimer's disease research. sciforum.net
Pharmacokinetic and Pharmacodynamic Modeling: Computational models have been developed to simulate the pharmacokinetic properties of pamidronate, including its skeletal retention. nih.govplos.org These models can be integrated with pharmacodynamic models to predict the effects of pamidronate on bone cell populations and bone volume over time. nih.govplos.orgcalpoly.edu This allows for the investigation of different treatment regimens and their potential outcomes in a virtual environment. plos.org
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: QSAR and pharmacophore modeling are computational techniques used to correlate the chemical structure of a compound with its biological activity. acs.org These methods have been applied to bisphosphonates to understand the key structural features required for their inhibitory effects on enzymes like phosphoglycerate kinase. acs.org Such models can aid in the design of new bisphosphonate analogs with altered or enhanced activities.
The table below summarizes some of the key findings from in silico studies on pamidronate:
| In Silico Model Type | Research Focus | Key Findings |
| Molecular Docking | Binding to Farnesyl Pyrophosphate Synthase (FPPS) | Elucidates the electrostatic and hydrogen bond interactions responsible for the inhibitory effect of pamidronate on FPPS. nih.gov |
| Molecular Dynamics | Interaction with Trypanosoma cruzi enolase | Pamidronate was predicted to be a good binder, but molecular dynamics simulations suggested a loss of the predicted interactions. biorxiv.org |
| Pharmacokinetic Modeling | Skeletal retention of pamidronate | Used to calibrate models predicting the long-term effects of pamidronate on bone. nih.govplos.org |
| Integrated Systems Models | Effects on multiple myeloma-induced bone disease | Computational models have been used to investigate the anti-catabolic and potential anti-tumor effects of pamidronate. nih.govplos.orgnih.govresearchgate.net |
| QSAR/Pharmacophore Modeling | Inhibition of phosphoglycerate kinase | Identified key pharmacophoric features for bisphosphonate binding to the enzyme. acs.org |
Novel Research Methodologies for Elucidating Subtle Aspects of Bisphosphonate Action
Advancements in analytical and imaging techniques are providing new avenues to explore the nuanced effects of bisphosphonates like pamidronate.
Advanced Analytical Techniques: The development of sensitive methods like UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) allows for the direct detection and quantification of all intermediates of the mevalonate pathway. nih.gov This enables researchers to precisely determine the specific point of inhibition by pamidronate and other bisphosphonates and to identify any off-target effects on other enzymes in the pathway. nih.gov Various other analytical methods, including gas chromatography and capillary electrophoresis, have also been reviewed for the determination of bisphosphonates in biological samples. bohrium.com
High-Resolution Imaging: Techniques like transmission electron microscopy (TEM) can be used to visualize the effects of bisphosphonates on cellular structures and protein aggregation. sciforum.net
Constant Composition/Kinetics Methods: These methods are employed to study the interactions of bisphosphonates with hydroxyapatite (B223615), the mineral component of bone. nih.gov They allow for the determination of binding affinities and the effects of these drugs on crystal growth and dissolution, revealing differences between various bisphosphonates that could influence their clinical efficacy. nih.gov
Potential for Pamidronate as a Research Probe in Fundamental Cellular Processes
Given its specific mechanism of action, pamidronate can be utilized as a molecular probe to investigate fundamental cellular processes.
Studying the Mevalonate Pathway: By inhibiting FDPS, pamidronate serves as a tool to study the downstream consequences of blocking the mevalonate pathway in various cell types. pharmgkb.orgnih.gov This pathway is not only crucial for cholesterol synthesis but also for the production of isoprenoids essential for protein prenylation, a key post-translational modification for many signaling proteins. nih.gov
Investigating Protein Prenylation: Pamidronate's ability to disrupt the prenylation of small GTPases makes it a useful probe for studying the roles of these proteins in cellular functions like cytoskeletal organization, vesicular trafficking, and apoptosis. frontiersin.orgdrugbank.com
Fluorescently Labeled Probes: Pamidronate can be conjugated to near-infrared (NIR) fluorescent dyes or gold nanoclusters to create targeted imaging probes. scilit.commdpi.comresearchgate.net Because pamidronate specifically binds to hydroxyapatite, these probes can be used to visualize areas of new bone formation and to monitor bone repair processes. scilit.comresearchgate.net
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying pamidronate disodium hydrate purity in pharmaceutical formulations?
- Methodology : Liquid chromatography (LC) with anion-exchange columns (e.g., Metrohm IC Anion Super-Sep L23) is the gold standard. Mobile phases containing formic acid are critical; small variations in acid concentration can significantly alter retention times (pamidronate peak: ~8 minutes; phosphate: ~10 minutes; phosphite: ~15 minutes) .
- Validation : Ensure calibration curves are established using USP reference standards (USP Pamidronate Disodium RS) to meet pharmacopeial specifications (93.0–108.0% labeled content for injectable formulations) .
Q. How does this compound inhibit bone resorption at the molecular level?
- Mechanism : Pamidronate acts as a competitive inhibitor of farnesyl diphosphate (FPP) synthase in the mevalonate pathway, disrupting osteoclast-mediated bone resorption. Experimental validation involves measuring FPP synthase activity via enzymatic assays using tritiated substrates or spectrophotometric detection of inorganic pyrophosphate .
Q. What are the stability considerations for this compound in lyophilized formulations?
- Storage : Lyophilized formulations should be stored in Type III glass containers at controlled room temperature (20–25°C). Excipient compatibility studies are essential to prevent hydrolysis or aggregation during reconstitution .
Advanced Research Questions
Q. How can researchers resolve contradictions in pamidronate’s efficacy across hypercalcemia trials with varying patient cohorts?
- Case Study : In a multicenter trial, pamidronate normalized calcium levels in 70% of cancer patients (baseline calcium ≥12.0 mg/dL) vs. 41% for etidronate. However, response heterogeneity may arise from differences in tumor types, hydration status, or bone metastasis prevalence. Stratified randomization and multivariate regression are recommended to isolate confounding variables .
- Table : Key efficacy data from comparative studies:
| Parameter | Pamidronate (60 mg/24h) | Etidronate (7.5 mg/kg/3d) |
|---|---|---|
| Normalized Calcium (%) | 70% | 41% |
| Mean Calcium Reduction | 14.6 → 10.5 mg/dL | 13.8 → 11.6 mg/dL |
| Bone Metastasis Impact | No significant difference | N/A |
Q. What experimental designs are optimal for studying pamidronate’s synergistic effects with immunotherapies (e.g., anti-PD-1 antibodies)?
- Design : Use preclinical models (e.g., murine bone metastasis models) to assess combination therapy outcomes. Monitor immune-related adverse events (e.g., cytokine release) via ELISA (IL-6, IL-8) and validate with centralized data quality control protocols to minimize bias .
- Dosing : Intravenous pamidronate (60–90 mg) administered prior to immunotherapy initiation. Subcutaneous denosumab serves as a comparator for bone-targeted efficacy .
Q. How does the hydrate form influence pamidronate’s crystallographic and solubility profiles?
- Crystallography : Hydrate formation can alter lattice energy and solubility. Use X-ray diffraction (XRD) and dynamic vapor sorption (DVS) to characterize hydrate stability under varying humidity. Forced degradation studies (40°C/75% RH) are critical for formulation optimization .
Methodological Notes
- Contradictions : Discrepancies in retention times during LC analysis highlight the need for rigorous mobile phase standardization .
- Data Interpretation : Always cross-reference pharmacopeial assays (e.g., USP monographs) with clinical trial data to reconcile purity thresholds with therapeutic outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
